Cas no 6711-69-9 (3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)-)
![3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- structure](https://fr.kuujia.com/scimg/cas/6711-69-9x500.png)
6711-69-9 structure
Nom du produit:3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)-
3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)-
- Tubotaiwine
- Tubotaiwin
- (+)-19,20-Dihydrocondylocarpine
- (+)-Dihydrocondylocarpine
- (+)-Tubotaiwine
- 19.20-Dihydro-condylo-carpin (Tubotaiwin)
- AC1L2NTX
- AGN-PC-00NYXD
- condyfol-2(16)-ene-16-carboxylic acid methyl ester
- DIHYDROCONDYLOCARPINE
- Tubotaiwine (8CI)
- Methyl (14beta)-2,16-didehydrocondyfolan-16-carboxylate
- NSC 306222
- [ "" ]
- NSC306222
- DTXSID60986139
- methyl 18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
- 6711-69-9
- methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate
- NSC-306222
- AKOS032948978
- ACon1_001358
- Condyfolan-16-carboxylic acid,16-didehydro-, methyl ester
- Q27138847
- CHEBI:70515
- methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
- 20(S)-tubotaiwine
- AKOS040762459
- SCHEMBL6239856
- FS-8690
- Condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester
- 20(R)-tubotaiwine
- Condyfolan-16-carboxylic acid, 2,16-didehydro-, methylester
-
- Piscine à noyau: InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3
- La clé Inchi: RLAKWLFUMAABBE-UHFFFAOYSA-N
- Sourire: O=C(C1=C2NC3=C(C=CC=C3)[C@@]24[C@@]5([H])[C@@H](CC)[C@]1([H])CCN5CC4)OC
Propriétés calculées
- Qualité précise: 324.18400
- Masse isotopique unique: 324.183778013g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 3
- Complexité: 600
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 41.6Ų
- Le xlogp3: 3.1
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Pratiquement insoluble (0028 G / l) (25 ºC),
- Le PSA: 41.57000
- Le LogP: 2.98690
3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:(BD298990)
3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5193-1 mL * 10 mM (in DMSO) |
Tubotaiwine |
6711-69-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AH21194-1000mg |
Tubotaiwine |
6711-69-9 | 98% by HPLC | 1000mg |
$37530.00 | 2024-04-19 | |
A2B Chem LLC | AH21194-5mg |
Tubotaiwine |
6711-69-9 | 98% by HPLC | 5mg |
$725.00 | 2024-04-19 | |
TargetMol Chemicals | TN5193-5 mg |
Tubotaiwine |
6711-69-9 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5193-1 mg |
Tubotaiwine |
6711-69-9 | 1mg |
¥2435.00 | 2022-04-26 | ||
A2B Chem LLC | AH21194-10mg |
Tubotaiwine |
6711-69-9 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-19 | |
TargetMol Chemicals | TN5193-1 ml * 10 mm |
Tubotaiwine |
6711-69-9 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60000-5mg |
Tubotaiwin |
6711-69-9 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-06 | |
A2B Chem LLC | AH21194-500mg |
Tubotaiwine |
6711-69-9 | 98% by HPLC | 500mg |
$23467.00 | 2024-04-19 | |
A2B Chem LLC | AH21194-50mg |
Tubotaiwine |
6711-69-9 | 98% by HPLC | 50mg |
$4231.00 | 2024-04-19 |
3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- Littérature connexe
-
1. Subject index, 1991
-
2. Total synthesis of the Strychnos alkaloid tubotaiwineJordi Gràcia,Josep Bonjoch,Núria Casamitjana,Mercedes Amat,Joan Bosch J. Chem. Soc. Chem. Commun. 1991 614
-
J. E. Saxton Nat. Prod. Rep. 1989 6 1
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J. E. Saxton Nat. Prod. Rep. 1984 1 21
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Minoru Ishikura,Takumi Abe,Tominari Choshi,Satoshi Hibino Nat. Prod. Rep. 2013 30 694
6711-69-9 (3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)-) Produits connexes
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